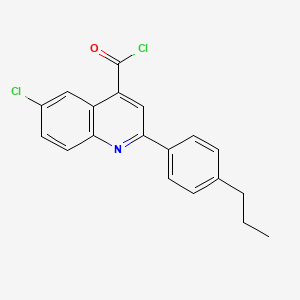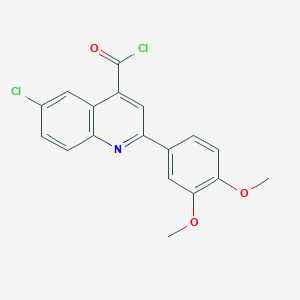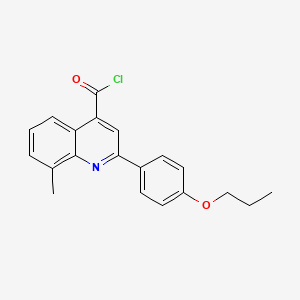
8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride
Vue d'ensemble
Description
“8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C17H11Cl2NO and a molecular weight of 316.19 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for “8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride” is 1S/C17H11Cl2NO/c1-10-4-2-5-11(8-10)15-9-13(17(19)21)12-6-3-7-14(18)16(12)20-15/h2-9H,1H3 . This code provides a specific textual representation of the molecule’s structure.Applications De Recherche Scientifique
Green Chemistry in Quinoline Synthesis
Quinoline derivatives are renowned for their broad spectrum of biological activities, including antimicrobial and anticancer properties. The synthesis of quinoline and its derivatives traditionally requires harsh conditions. However, recent advancements in green chemistry aim to mitigate environmental and health impacts by minimizing hazardous chemicals in synthesis processes. Innovations in green synthesis methods for quinoline derivatives represent a significant stride towards eco-friendly and sustainable chemistry, offering a path to safer, cleaner production of these valuable compounds (Nainwal et al., 2019).
Corrosion Inhibition
Quinoline derivatives have emerged as effective anticorrosive agents, especially in protecting metallic surfaces from corrosion. Their ability to form stable chelating complexes with metal surfaces highlights their utility in industrial applications where corrosion resistance is crucial. The specific functional groups within quinoline derivatives, such as hydroxyl and amino groups, contribute to their adsorption and protective capabilities, making them valuable in materials science and engineering (Verma et al., 2020).
Medicinal Chemistry and Drug Development
Quinoline motifs are pivotal in medicinal chemistry due to their extensive bioactivity. This review emphasizes the quinoline structure's significance in developing new drugs, with numerous derivatives exhibiting potent pharmacological effects. The ongoing research in this domain underscores the potential of quinoline derivatives in contributing to future therapeutic agents, further establishing the quinoline core as a fundamental scaffold in drug discovery (Ajani et al., 2022).
Environmental and Ecological Impact
The environmental footprint of quinoline, particularly its degradation challenges, is a concern due to its widespread industrial use. The difficulty in natural decomposition, alongside potential carcinogenic, teratogenic, and mutagenic effects, necessitates advanced degradation methods to mitigate its environmental impact. This review delves into the current state and challenges of quinoline degradation, highlighting the urgency for efficient, environmentally friendly degradation techniques (Luo et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
8-chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c1-10-4-2-5-11(8-10)15-9-13(17(19)21)12-6-3-7-14(18)16(12)20-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABDNDWRGHXGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride](/img/structure/B1420629.png)

![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1420633.png)


